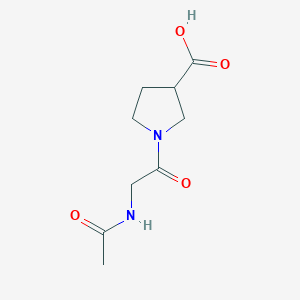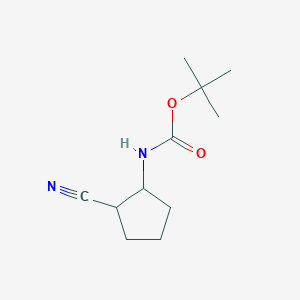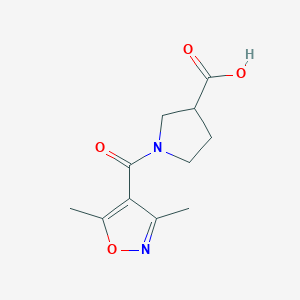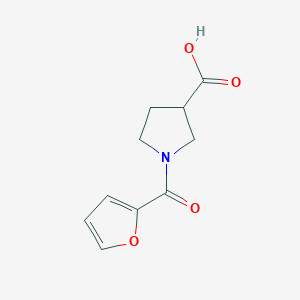![molecular formula C12H13BrFNO2 B1468745 1-[(3-Bromo-4-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1280706-66-2](/img/structure/B1468745.png)
1-[(3-Bromo-4-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid
Overview
Description
1-(3-Bromo-4-fluorophenyl)methylpyrrolidine-3-carboxylic acid (1-BFMP) is a synthetic organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for the synthesis of other compounds. 1-BFMP has been studied extensively for its biochemical and physiological effects, its mechanism of action, and its advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis Techniques and Methodologies
A study by Ennis et al. (1999) describes a methodology for synthesizing derivatives similar to 1-[(3-Bromo-4-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid. This method involves a palladium-catalyzed Suzuki coupling approach and demonstrates the synthesis of biphenyl carboxylic acid derivatives, showcasing the potential of these compounds in complex organic syntheses (Ennis, McManus, Wood-Kaczmar, Richardson, Smith, & Carstairs, 1999).
Mogulaiah et al. (2018) synthesized a series of pyrrolidine-1-carboxylic acid derivatives using electrophilic substitution reactions. This study highlights the diverse synthetic routes applicable to compounds structurally related to this compound (Mogulaiah, Sundar, & Tasleem, 2018).
Potential Pharmacological Applications
Wang et al. (2001) explored the design and synthesis of compounds containing pyrrolidine cores for inhibiting influenza neuraminidase. Their work illustrates the potential pharmaceutical applications of compounds like this compound in antiviral therapies (Wang, Chen, Wang, Gentles, Sowin, Kati, Muchmore, Giranda, Stewart, Sham, Kempf, & Laver, 2001).
Rezai et al. (2018) conducted a study on the synthesis and evaluation of pyrrolidine-2-one derivatives as potent antioxidants and anticholinergic agents. This research suggests the potential of this compound derivatives in developing treatments for oxidative stress-related disorders (Rezai, Bayrak, Taslimi, Gülçin, & Menzek, 2018).
Chemical and Material Science Applications
- Hsiao, Yang, and Lin (1999) synthesized new aromatic polyamides using a compound structurally similar to this compound. This highlights the utility of such compounds in the development of advanced polymeric materials (Hsiao, Yang, & Lin, 1999).
Analytical and Method Development
- A study by Zhou et al. (2021) focused on synthesizing a compound structurally related to this compound, emphasizing the importance of such compounds in developing new analytical methods and chemical synthesis pathways (Zhou, Zhang, He, Zhang, Jiang, & Xu, 2021).
properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO2/c13-10-5-8(1-2-11(10)14)6-15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEKMYBSORUMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468665.png)





![1-[(2-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468673.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468674.png)
![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468676.png)



